

rac-Nicotine-2',3',3'-d3: The Definitive Technical Guide

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Compound of Interest

Compound Name: *rac-Nicotine-2',3',3'-d3*

CAS No.: 1189681-48-8

Cat. No.: B1419458

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Part 1: Core Directive & Executive Summary

This guide serves as a comprehensive technical resource for **rac-Nicotine-2',3',3'-d3** (CAS: 1189681-48-8), a stable isotope-labeled analog of nicotine. Unlike the more common N-methyl-d3 variant (CAS 69980-24-1), this isotopologue features deuterium substitution directly on the pyrrolidine ring at the chiral center (C2') and the adjacent methylene group (C3').

This specific labeling pattern renders the carbon-deuterium bonds metabolically stable against N-demethylation pathways, making it an allegedly superior internal standard for tracking the pyrrolidine core during complex metabolic studies involving cytochrome P450 enzymes (specifically CYP2A6). This guide details its chemical identity, a mechanistic synthesis pathway involving deuterium exchange, and a validated LC-MS/MS workflow for bioanalysis.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Identity and Physicochemical Properties[1][2] [3][4][5][6][7]

The distinction between ring-deuterated and methyl-deuterated nicotine is critical in metabolic flux analysis. The 2',3',3'-d3 variant retains its label even if the methyl group is metabolically removed to form nornicotine, whereas the N-methyl-d3 label would be lost.

Property	Data
Chemical Name	3-(2,3,3-trideuterio-1-methylpyrrolidin-2-yl)pyridine
Common Name	rac-Nicotine-2',3',3'-d3; (±)-Nicotine-3'-d3
CAS Number	1189681-48-8
Molecular Formula	C ₁₀ H ₁₁ D ₃ N ₂
Molecular Weight	165.25 g/mol
Isotopic Purity	Typically ≥ 98% D
Appearance	Colorless to pale yellow oil (oxidizes to brown)
Solubility	Miscible with water, methanol, chloroform, DMSO
pKa	7.9 (pyrrolidine N), 3.1 (pyridine N)
Storage	-20°C, under inert atmosphere (Argon/Nitrogen), protected from light

Synthesis and Mechanistic Pathway[4][5][7][10]

The synthesis of **rac-Nicotine-2',3',3'-d3** requires a strategy that introduces deuterium specifically at the 2' and 3' positions of the pyrrolidine ring. The most robust route utilizes myosmine (3-(1-pyrrolin-2-yl)pyridine) as the pivotal intermediate. The mechanism exploits the acidity of the alpha-protons (C3') in the imine system for exchange, followed by a deuteride reduction to set the C2' stereocenter.

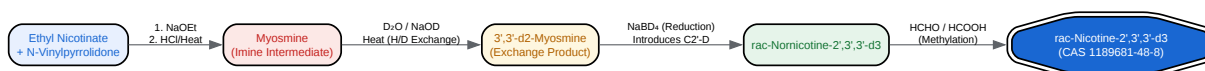
Step-by-Step Synthesis Logic

- **Precursor Synthesis (Myosmine Formation):** Ethyl nicotinate is condensed with N-vinyl-2-pyrrolidone using a base (e.g., sodium ethoxide), followed by acid hydrolysis and

decarboxylation to yield myosmine.

- Deuterium Exchange (C3' Labeling): Myosmine exists in equilibrium with its enamine tautomer. Heating myosmine in D₂O with a catalytic base (e.g., NaOD) facilitates the exchange of the C3' protons (alpha to the imine) with deuterium. This yields 3',3'-d₂-myosmine.
- Deuteride Reduction (C2' Labeling): The 3',3'-d₂-myosmine is reduced using Sodium Borodeuteride (NaBD₄). The deuteride attacks the imine carbon (C2'), introducing the third deuterium atom and creating the chiral center. This yields rac-nornicotine-2',3',3'-d₃.
- N-Methylation: The final secondary amine is methylated using formaldehyde and formic acid (Eschweiler-Clarke) or methyl iodide to yield the final **rac-Nicotine-2',3',3'-d₃**.

Visualization: Synthesis Pathway[1][2]



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Caption: Synthesis pathway for **rac-Nicotine-2',3',3'-d₃** via myosmine deuterium exchange and reduction.[2][3][4][5][6]

Applications in Drug Development & Bioanalysis[5]

The primary application of this compound is as an Internal Standard (IS) for the quantification of nicotine and its metabolites in biological matrices (plasma, urine, saliva).

- Metabolic Stability: Unlike N-methyl-d₃ nicotine, the ring-d₃ label is retained during the formation of nornicotine (the primary metabolite), allowing for cross-validation of metabolic pathways.
- Mass Shift: The +3 Da mass shift (m/z 163 → 166) is sufficient to avoid isotopic overlap with natural nicotine, ensuring clean separation in Mass Spectrometry.

- Matrix Effect Compensation: As a stable isotope, it co-elutes with the analyte, perfectly compensating for ionization suppression or enhancement caused by the biological matrix.

Experimental Protocol: LC-MS/MS Quantification

This protocol describes a validated method for extracting and quantifying nicotine in human plasma using **rac-Nicotine-2',3',3'-d3** as the internal standard.

Reagents & Preparation^{[7][8][9][1][2][3][4][10][11]}

- IS Working Solution: Prepare a 100 ng/mL solution of **rac-Nicotine-2',3',3'-d3** in methanol.
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
- Mobile Phase B: Methanol.

Workflow Steps

- Sample Preparation (Liquid-Liquid Extraction):
 - Aliquot 100 µL of plasma into a glass tube.
 - Add 10 µL of IS Working Solution.
 - Add 50 µL of 1M NaOH (to basify and ensure freebase form).
 - Add 2 mL of Methyl tert-butyl ether (MTBE).
 - Vortex for 5 minutes; Centrifuge at 3000 x g for 5 minutes.
 - Transfer the organic (upper) layer to a clean tube.
 - Evaporate to dryness under Nitrogen at 40°C.
 - Reconstitute in 100 µL of Mobile Phase (A:B 80:20).
- LC-MS/MS Conditions:
 - Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent high-pH stable column.

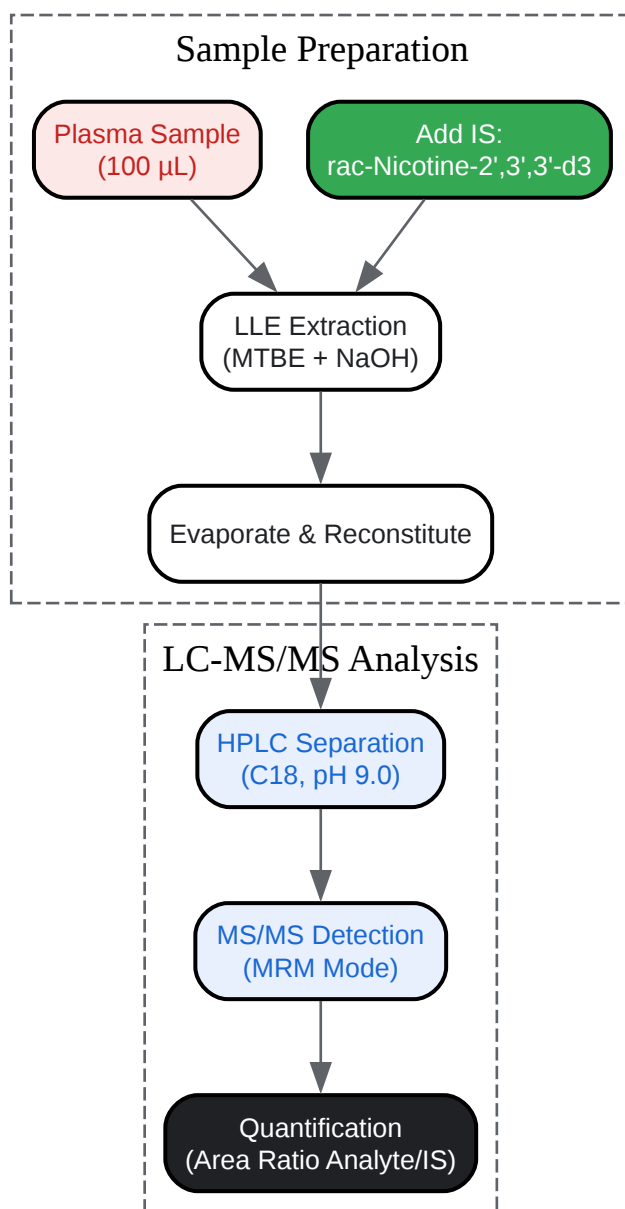
- Flow Rate: 0.4 mL/min.
- Gradient: 10% B to 90% B over 3 minutes.
- Detection: ESI Positive Mode (MRM).

MRM Transitions Table

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Role
Nicotine	163.1	130.1	25	Analyte (Quant)
Nicotine	163.1	132.1	20	Analyte (Qual)
Nicotine-2',3',3'-d3	166.1	133.1	25	Internal Standard

Note: The product ion 130.1 for nicotine corresponds to the loss of methylamine. For the d3 variant, the loss of methylamine (31 Da) from 166.1 yields 135.1? No, the fragmentation typically involves the pyrrolidine ring. The transition 166.1 -> 133.1 retains the 3 deuteriums on the pyridine-containing fragment or reflects the specific loss consistent with the d3-pyrrolidine ring integrity.

Visualization: Analytical Workflow



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Caption: LC-MS/MS workflow for nicotine quantification using d3-internal standard.

Part 3: Safety & Handling

Warning: Nicotine and its derivatives are highly toxic and readily absorbed through the skin.

- Hazard Class: Acute Toxicity (Oral, Dermal, Inhalation) - Category 2 (Danger).

- PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle only in a chemical fume hood.
- Accidental Exposure: In case of skin contact, wash immediately with soap and copious amounts of water. Do not use ethanol, as it may increase absorption.
- Disposal: Dispose of as hazardous chemical waste.

Part 4: References

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